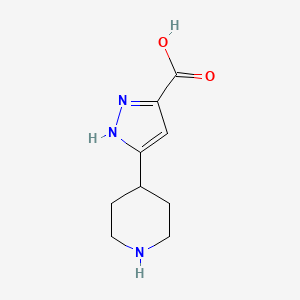
3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that features both a piperidine ring and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. The piperidine ring can be introduced through various methods, including nucleophilic substitution or cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under mild to moderate conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its dual-ring structure can interact with multiple biological pathways, offering potential therapeutic benefits.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
- 5-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 5-(piperidin-4-yl)-1H-pyrazole-3-carboxamide
- 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylate
Comparison: Compared to its analogs, 5-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. For instance, the carboxylic acid group can form stronger hydrogen bonds compared to a carboxamide or carboxylate group, potentially leading to different pharmacokinetic properties.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5-piperidin-4-yl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |
InChIキー |
IZAPZPCRSAJOOQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC(=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















